
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole, also known as PTZ-343, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which make it a promising candidate for the treatment of several diseases. In
Mechanism of Action
The mechanism of action of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of PDE 10A. PDE 10A is involved in the regulation of dopamine signaling in the brain, and its inhibition by this compound leads to increased dopamine levels in the brain. This, in turn, leads to the anticonvulsant, anxiolytic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. This compound has been found to have a good safety profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is its potent inhibition of PDE 10A, which makes it a promising candidate for the treatment of various diseases. Another advantage is its good safety profile and tolerability in animal models. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole. One direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more soluble derivatives of this compound could increase its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of PDE 10A and its good safety profile make it a promising candidate for further study. The future directions for the study of this compound are numerous, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole involves the reaction of 5-phenyl-2H-tetrazole with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with sodium azide. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) 10A, which is involved in the regulation of dopamine signaling in the brain.
Properties
IUPAC Name |
5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-2-4-8(5-3-1)10-13-17-18(14-10)7-6-9-11-15-16-12-9/h1-5H,6-7H2,(H,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVZYSZBAVAVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
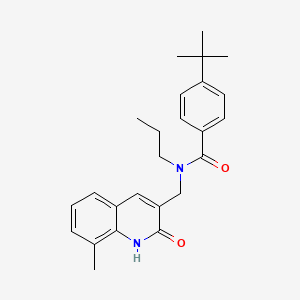

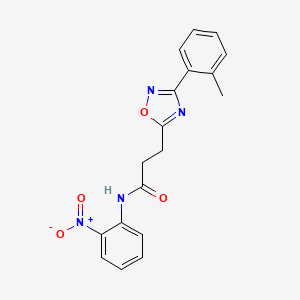
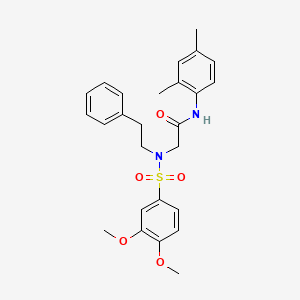
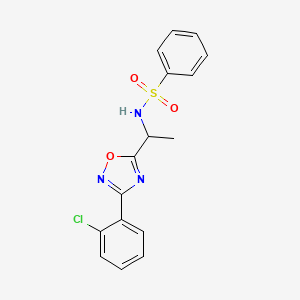



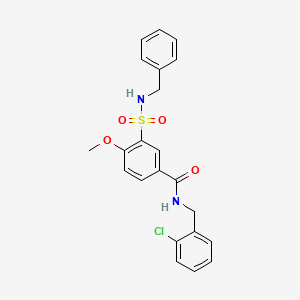

![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
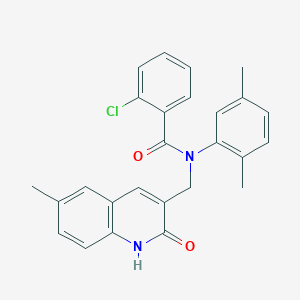
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
